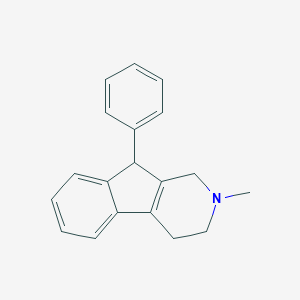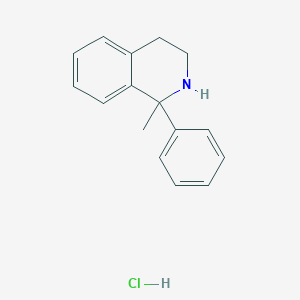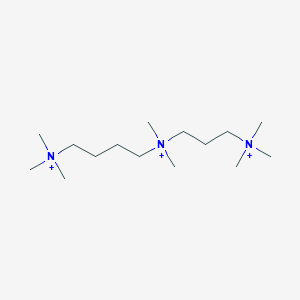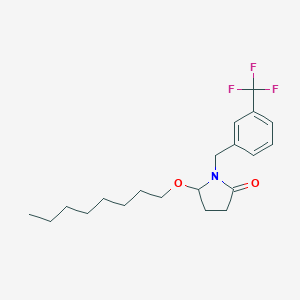
L-Aspartic acid, 2-(hydroxymethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of serine, an amino acid that plays a crucial role in many biological processes. The presence of both oxo and hydroxyethyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) typically involves the reaction of D-serine with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7-8 to ensure the stability of the intermediate compounds. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, 2-(hydroxymethyl)-(9CI), such as oxo derivatives, hydroxyl derivatives, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various biochemical products and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of L-Aspartic acid, 2-(hydroxymethyl)-(9CI) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It also interacts with cellular receptors, influencing signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Oxo-2-hydroxyethyl)-L-serine: The L-isomer of the compound, which has different biological activities.
2-(2-Hydroxyethyl)-D-serine: A derivative lacking the oxo group.
2-(2-Oxoethyl)-D-serine: A derivative lacking the hydroxy group.
Uniqueness
L-Aspartic acid, 2-(hydroxymethyl)-(9CI) is unique due to the presence of both oxo and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
134234-61-0 |
|---|---|
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1 |
Clé InChI |
YGLOQRWELYMJBX-RXMQYKEDSA-N |
SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
SMILES isomérique |
C(C(=O)O)[C@@](CO)(C(=O)O)N |
SMILES canonique |
C(C(=O)O)C(CO)(C(=O)O)N |
Synonymes |
L-Aspartic acid, 2-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)












